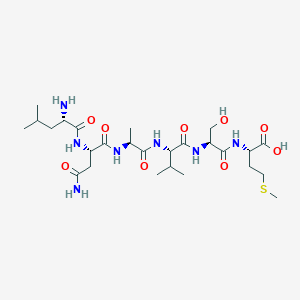
2-(4-Amino-3-methylphenyl)-5,6-difluorobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-3-methylphenyl)-5,6-difluorobenzothiazole is a synthetic organic compound known for its potential antitumor properties. This compound belongs to the benzothiazole class, which is characterized by a benzene ring fused to a thiazole ring. The presence of amino, methyl, and difluoro substituents on the phenyl and benzothiazole rings contributes to its unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylphenyl)-5,6-difluorobenzothiazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The nitration of 3-methylphenol to produce 4-nitro-3-methylphenol.
Reduction: The reduction of 4-nitro-3-methylphenol to obtain 4-amino-3-methylphenol.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. One such method involves the use of m-cresol as a starting material, which undergoes nitrosation, hydrogenation, and cyclization reactions under controlled conditions to yield high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-3-methylphenyl)-5,6-difluorobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzothiazoles, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-Amino-3-methylphenyl)-5,6-difluorobenzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antitumor agent, particularly in breast cancer research.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Propiedades
Número CAS |
260443-93-4 |
|---|---|
Fórmula molecular |
C14H10F2N2S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
4-(5,6-difluoro-1,3-benzothiazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H10F2N2S/c1-7-4-8(2-3-11(7)17)14-18-12-5-9(15)10(16)6-13(12)19-14/h2-6H,17H2,1H3 |
Clave InChI |
OFVYPGBTHKOFPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC3=CC(=C(C=C3S2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)

![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)




![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)



![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)

